molecular formula C15H7F6NO2 B14086145 2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B14086145
M. Wt: 347.21 g/mol
InChI Key: KBOXCRKOSALYPW-UHFFFAOYSA-N
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Description

2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound features two trifluoromethoxy groups attached to a biphenyl core, along with a carbonitrile group, making it a valuable molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, primary amines, and substituted biphenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly valuable in applications requiring high thermal stability and specific reactivity profiles.

Properties

Molecular Formula

C15H7F6NO2

Molecular Weight

347.21 g/mol

IUPAC Name

2-(trifluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]benzonitrile

InChI

InChI=1S/C15H7F6NO2/c16-14(17,18)23-12-6-5-9(7-10(12)8-22)11-3-1-2-4-13(11)24-15(19,20)21/h1-7H

InChI Key

KBOXCRKOSALYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N)OC(F)(F)F

Origin of Product

United States

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